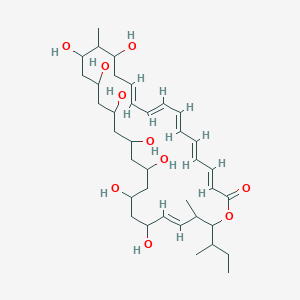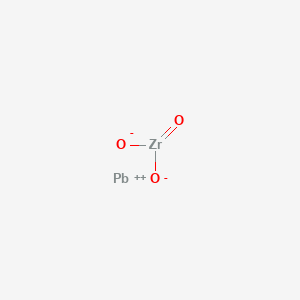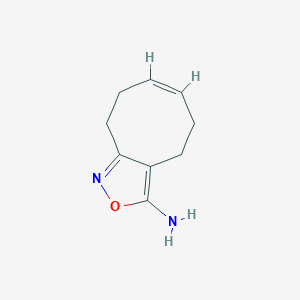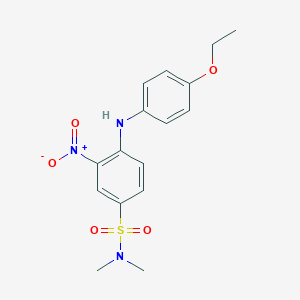
1-(2-Bromoethoxy)-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethoxy)-3-nitrobenzene, also known as 1-bromo-2-nitroethane or BNE, is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless, volatile liquid that is soluble in many organic solvents and has a melting point of -25°C and a boiling point of 97°C. BNE is a versatile reagent that is used in a variety of organic synthesis reactions and has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reaction Mechanisms
Synthesis as an Intermediate
1-(2-Bromoethoxy)-4-nitrobenzene, closely related to the compound , is highlighted as an intermediate in the synthesis of dofetilide, a medication used for treating arrhythmia. The preparation involves the Williamson ether synthesis from 4-nitrophenol and 1,2-dibromoethane, exploring the effects of reaction temperature, solvent, time, and reactant proportions (Zhai Guang-xin, 2006).
Electrochemical Reduction Studies
The electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes have been studied, showing the potential for electrosynthetic routes to 1-nitro-2-vinylbenzene and 1H-indole, providing insights into the mechanism of reduction and the influence of solvents and electrolytes (Peng Du & D. Peters, 2010).
Ullmann Cross-Coupling Reactions
The use of 1-bromo-2-nitrobenzene derivatives in palladium[0]-mediated Ullmann cross-coupling reactions with beta-halo-enals, -enones, or -esters has been explored for synthesizing quinolines, 2-quinolones, phenanthridines, and 6(5H)-phenanthridinones, showcasing the versatility of bromo-nitrobenzene compounds in organic synthesis (M. Banwell, D. Lupton, Xinghua Ma, Jens Renner, & M. Sydnes, 2004).
Reaction Mechanism Insights
- Anisotropic Displacement Parameters: A study on isomorphous compounds 1-(halomethyl)-3-nitrobenzene (halo = chloro and bromo) calculated anisotropic displacement parameters from first principles and X-ray diffraction experiments, providing deeper insights into the structural aspects and challenges of experiments with bromo compounds (Damian Mroz, Ruimin Wang, U. Englert, & R. Dronskowski, 2020).
Electrophilic Bromination
- Electrophilic Bromination of Nitrobenzene: The use of barium tetrafluorobromate (III) as a highly active brominating agent for nitrobenzene, producing 3-bromo-nitrotoluene, exemplifies the specific electrophilic bromination of aromatic compounds with electron-withdrawing and electron-donating substituents, highlighting the potential for specific substitution reactions without the need for catalysts or harsh conditions (V. Sobolev, V. Radchenko, R. Ostvald, V. Filimonov, & I. Zherin, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-bromoethoxy)-3-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-4-5-13-8-3-1-2-7(6-8)10(11)12/h1-3,6H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUSKXLDUNPEMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCBr)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296694 |
Source


|
| Record name | 1-(2-bromoethoxy)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13831-59-9 |
Source


|
| Record name | 13831-59-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-bromoethoxy)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B76886.png)

